An In-depth Technical Guide to 3-nitro-N-(propan-2-yl)pyridin-4-amine: Synthesis, Characterization, and Potential in Drug Discovery
An In-depth Technical Guide to 3-nitro-N-(propan-2-yl)pyridin-4-amine: Synthesis, Characterization, and Potential in Drug Discovery
This technical guide provides a comprehensive overview of 3-nitro-N-(propan-2-yl)pyridin-4-amine, a substituted nitropyridine derivative of interest to researchers in medicinal chemistry and drug development. Given the compound's specific substitution pattern, this document synthesizes information from related analogues and established chemical principles to offer a robust profile, including its molecular structure, physicochemical properties, a detailed synthetic protocol, and its potential as a scaffold in modern therapeutic design.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any compound for research and development is a thorough understanding of its structure and inherent properties. The molecular structure of 3-nitro-N-(propan-2-yl)pyridin-4-amine dictates its reactivity, solubility, and potential for biological interactions.
The structure consists of a pyridine ring, a core heterocyclic motif prevalent in numerous FDA-approved drugs.[1] This ring is functionalized with a nitro group (-NO₂) at the 3-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 4-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a key feature for chemical manipulation and a potential pharmacophore.
Based on its structure, the key physicochemical properties are calculated and summarized below.
| Property | Value | Source/Method |
| IUPAC Name | 3-nitro-N-(propan-2-yl)pyridin-4-amine | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₁N₃O₂ | Calculated |
| Molecular Weight | 181.19 g/mol | Calculated[2] |
| Monoisotopic Mass | 181.08513 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 77.09 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| LogP (Predicted) | 1.5 - 2.0 | Cheminformatics Prediction |
| Physical State | Expected to be a solid at room temperature | Based on similar compounds |
| Melting Point | 96 - 99 °C | From analogue data[3] |
| Boiling Point | 230 °C | From analogue data[3] |
Synthesis and Reaction Mechanism
The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry. For 3-nitro-N-(propan-2-yl)pyridin-4-amine, a logical and efficient synthetic route is the nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a suitable nitropyridine precursor with a good leaving group, which is then displaced by isopropylamine.
A highly relevant precedent is the synthesis of the analogous compound, 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, which is prepared by reacting 2,6-dichloro-3-nitropyridine with isopropylamine.[4] Following this established methodology, a reliable protocol for the target compound can be designed starting from 4-chloro-3-nitropyridine.
Proposed Synthetic Workflow
The diagram below outlines the proposed synthetic workflow for 3-nitro-N-(propan-2-yl)pyridin-4-amine.
Caption: Synthetic workflow for 3-nitro-N-(propan-2-yl)pyridin-4-amine.
Detailed Experimental Protocol
Materials:
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4-Chloro-3-nitropyridine
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Isopropylamine
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) or another non-nucleophilic base
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chloro-3-nitropyridine (1.0 eq) and dissolve it in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.5 eq) to the solution. This will act as a scavenger for the HCl generated during the reaction.
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Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add isopropylamine (1.2 eq) dropwise to the stirred solution. The dropwise addition is crucial to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Collect the pure fractions, evaporate the solvent, and dry the final product under vacuum. The identity and purity of the compound should be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.
Potential Applications in Drug Development
The 3-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] The introduction of a nitro group provides a versatile handle for further chemical modifications, making 3-nitro-N-(propan-2-yl)pyridin-4-amine a valuable building block.
Kinase Inhibitors
Substituted aminopyridines are core components of many kinase inhibitors used in oncology and for treating inflammatory diseases. For instance, derivatives of 3-amino-4-nitropyridine have been investigated as precursors for Janus Kinase (JAK) inhibitors and Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[1] The structural features of 3-nitro-N-(propan-2-yl)pyridin-4-amine make it a candidate for elaboration into novel kinase-targeted libraries.
Hypoxia-Activated Prodrugs
The nitroaromatic group is a key component in the design of hypoxia-activated prodrugs (HAPs).[5] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced by nitroreductase enzymes to a cytotoxic amine, thereby targeting cancer cells while sparing healthy tissue.[5] The nitro group on this compound could serve as the "trigger" for such a therapeutic strategy.
Antimicrobial and Antiparasitic Agents
Aminopyridine derivatives have shown promise in the development of drugs against neglected tropical diseases.[6] The core scaffold can be modified to create compounds with activity against various pathogens. The primary amine of the isopropylamino group and the potential for reduction of the nitro group to an amine provide two distinct points for diversification in the synthesis of new antimicrobial candidates.
The logical flow for investigating the potential of this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow for novel aminopyridine derivatives.
Spectroscopic Characterization (Predicted)
For any novel compound, spectroscopic analysis is essential for structural confirmation. Based on the structure of 3-nitro-N-(propan-2-yl)pyridin-4-amine, the following spectroscopic signatures can be predicted.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - A doublet for the two methyl groups of the isopropyl moiety.- A multiplet (septet) for the CH of the isopropyl group.- A signal for the NH proton.- Distinct signals in the aromatic region for the pyridine ring protons. |
| ¹³C NMR | - Signals for the two equivalent methyl carbons of the isopropyl group.- A signal for the CH carbon of theisopropyl group.- Signals in the aromatic region for the carbons of the pyridine ring, with shifts influenced by the nitro and amino substituents. |
| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z 182.09. |
| IR Spectroscopy | - Characteristic N-H stretching frequency.- Strong asymmetric and symmetric stretching bands for the NO₂ group (typically around 1530 and 1350 cm⁻¹).[7]- C=C and C=N stretching vibrations from the pyridine ring. |
Safety and Handling
As a nitroaromatic amine, 3-nitro-N-(propan-2-yl)pyridin-4-amine should be handled with appropriate care. Based on safety data for similar compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be hygroscopic and should be stored in a tightly sealed container in a dry environment.[3]
References
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- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- PMC. (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. National Center for Biotechnology Information.
- Google Patents. (n.d.). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
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